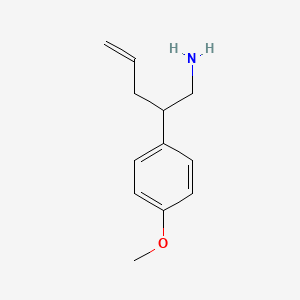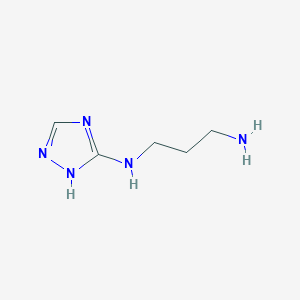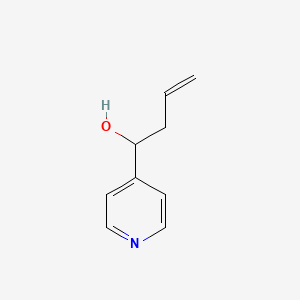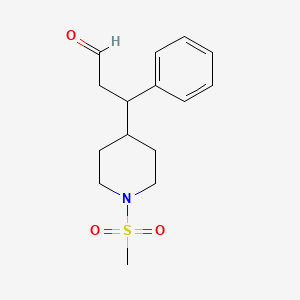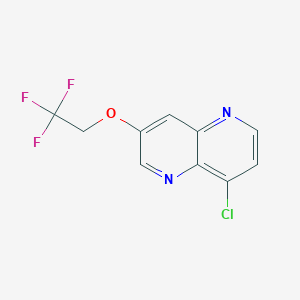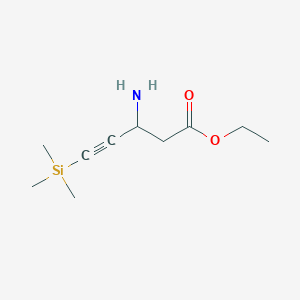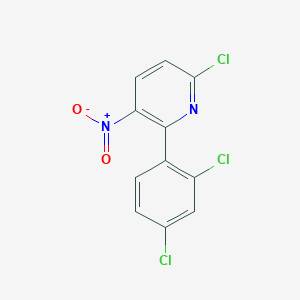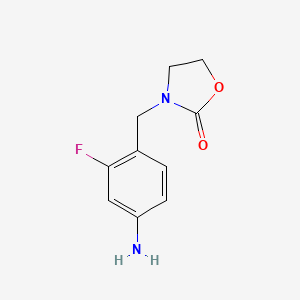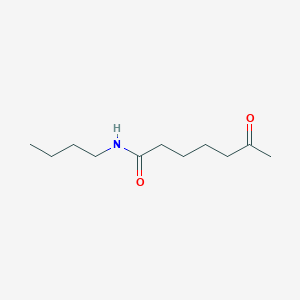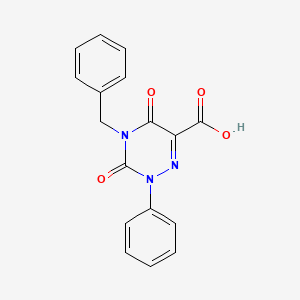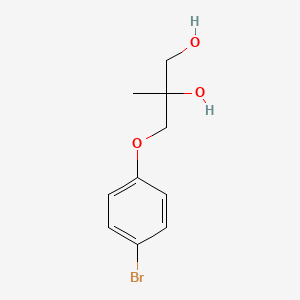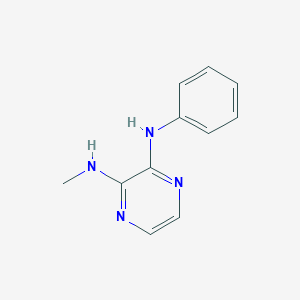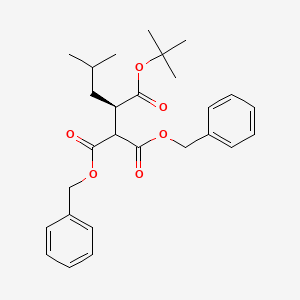
1,1,2-Pentanetricarboxylic acid, 4-methyl-, 2-(1,1-dimethylethyl) 1,1-bis(phenylmethyl) ester, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester is a complex organic compound with a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its multiple carboxylic acid groups and bulky ester groups, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester typically involves multi-step organic reactions. One common approach is to start with a suitable precursor, such as a substituted pentane derivative, and introduce the carboxylic acid groups through controlled oxidation reactions. The esterification process involves the reaction of the carboxylic acid groups with benzyl alcohol and tert-butyl alcohol under acidic conditions to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts to accelerate the reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester involves its interaction with specific molecular targets. The ester groups can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The carboxylic acid groups can also participate in acid-base reactions, affecting the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl ester: Lacks the tert-butyl group, which may affect its steric properties and reactivity.
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-methyl ester: Has a smaller ester group, which may influence its solubility and interaction with other molecules.
Uniqueness
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester is unique due to its combination of bulky ester groups and multiple carboxylic acid groups. This combination provides a distinct set of chemical properties that can be exploited in various applications, making it a valuable compound in scientific research.
属性
分子式 |
C27H34O6 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC 名称 |
1-O,1-O-dibenzyl 2-O-tert-butyl (2R)-4-methylpentane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C27H34O6/c1-19(2)16-22(24(28)33-27(3,4)5)23(25(29)31-17-20-12-8-6-9-13-20)26(30)32-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3/t22-/m1/s1 |
InChI 键 |
JIGCQFIWSVEFNN-JOCHJYFZSA-N |
手性 SMILES |
CC(C)C[C@H](C(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C)CC(C(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S)-5-ethyl-3-(6-{[4-methyl-3-(methyloxy)phenyl]oxy}-3-pyridinyl)-2,4-imidazolidinedione](/img/structure/B8342297.png)
